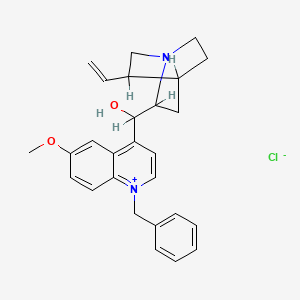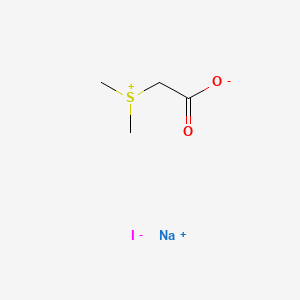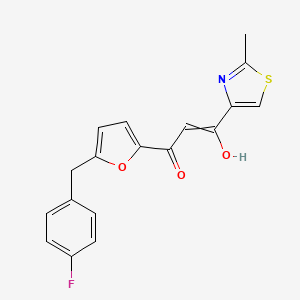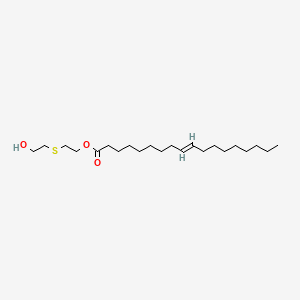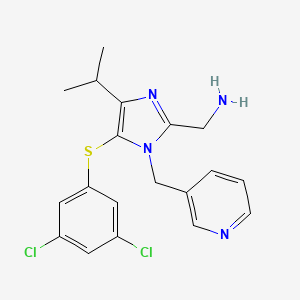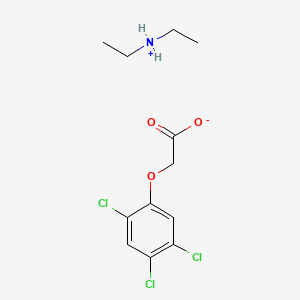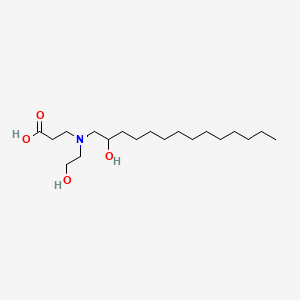
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine typically involves the reaction of beta-alanine with 2-hydroxyethyl and 2-hydroxytetradecyl groups. The reaction conditions may include:
Solvents: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with other compounds to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Influencing metabolic processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxyethyl)-N-(2-hydroxydecyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyhexyl)beta-alanine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is unique due to its specific hydroxyethyl and hydroxytetradecyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
70521-71-0 |
|---|---|
Molekularformel |
C19H39NO4 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoic acid |
InChI |
InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24/h18,21-22H,2-17H2,1H3,(H,23,24) |
InChI-Schlüssel |
UNQIFGWGEAIJPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
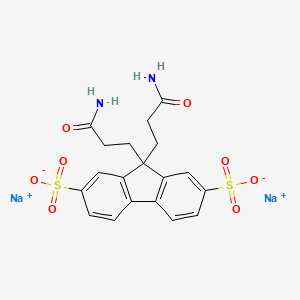
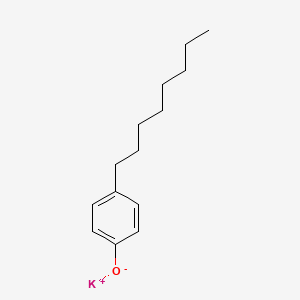

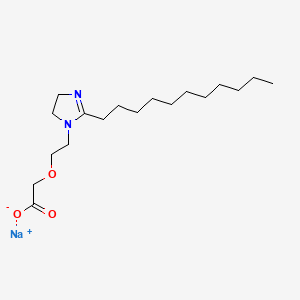
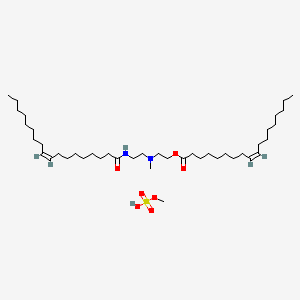
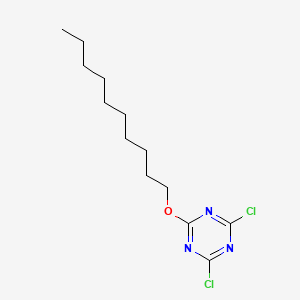
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
